molecular formula C21H26N2O7 B14775354 Phthalimidinoglutarimide-C3-O-PEG1-C2-acid

Phthalimidinoglutarimide-C3-O-PEG1-C2-acid

Cat. No.: B14775354
M. Wt: 418.4 g/mol
InChI Key: RTCWSRWDMKNIJV-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which collectively contribute to its versatility in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

  • Step 1: Synthesis of Phthalimide Intermediate

      Reagents: Phthalic anhydride, ammonia

      Conditions: Reflux in ethanol

  • Step 2: Synthesis of Glutarimide Intermediate

      Reagents: Glutaric anhydride, ammonia

  • Step 3: Coupling Reaction

      Reagents: Phthalimide intermediate, glutarimide intermediate, PEG linker

      Conditions: Catalysts such as DCC (dicyclohexylcarbodiimide), solvents like dichloromethane

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the phthalimide or glutarimide moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄), conditions include acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄), conditions include anhydrous solvents.

    Substitution: Reagents like alkyl halides, conditions include polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Phthalimidinoglutarimide-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its PEG linker, which enhances solubility and biocompatibility.

    Medicine: Investigated for its potential as a drug delivery agent, particularly in targeted therapies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid involves its interaction with specific molecular targets. The phthalimide and glutarimide groups can form hydrogen bonds and hydrophobic interactions with proteins, while the PEG linker enhances solubility and facilitates cellular uptake. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Phthalimidinoglutarimide-C3-O-PEG1-C2-acid can be compared with similar compounds such as:

  • Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl
  • Phthalimidinoglutarimide-C3-O-PEG1-C2-Br

These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. For instance, the amine HCl variant may be more suitable for certain biological assays, while the bromine derivative could be used in halogenation reactions.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.

Properties

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H26N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,2,4,6-13H2,(H,25,26)(H,22,24,27)

InChI Key

RTCWSRWDMKNIJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCC(=O)O

Origin of Product

United States

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